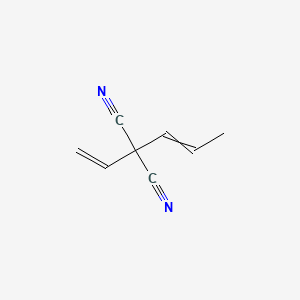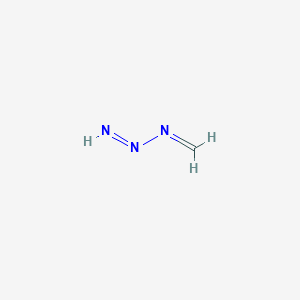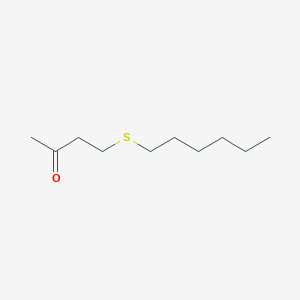
Octatriaconta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octatriaconta-1,3-diene: is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions of a 38-carbon chain. This compound belongs to the class of dienes, which are known for their unique reactivity and stereochemical properties due to the presence of multiple double bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octatriaconta-1,3-diene can be achieved through various methods, including:
Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired diene.
Cross-Coupling Reactions: These reactions involve the coupling of two different organic molecules to form a diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as cobalt catalysts, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octatriaconta-1,3-diene can undergo oxidation reactions to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Octatriaconta-1,3-diene serves as a valuable building block in organic synthesis, enabling the construction of complex molecules through reactions like cycloaddition and polymerization .
Biology and Medicine: Research has shown that dienes, including this compound, can exhibit biological activity and are used in the development of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of Octatriaconta-1,3-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions, where the double bonds react with electrophiles or nucleophiles . The stability of the resulting intermediates, such as allylic carbocations, plays a crucial role in determining the reaction pathway and products .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple diene with four carbon atoms and two double bonds at the first and third positions.
1,3-Hexadiene: A six-carbon diene with similar reactivity and properties.
1,3-Octadiene: An eight-carbon diene with extended carbon chain length.
Uniqueness: Octatriaconta-1,3-diene is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes.
Propiedades
Número CAS |
90216-89-0 |
|---|---|
Fórmula molecular |
C38H74 |
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
octatriaconta-1,3-diene |
InChI |
InChI=1S/C38H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-38H2,2H3 |
Clave InChI |
CRLXNQXDRFTYNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)

![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)





